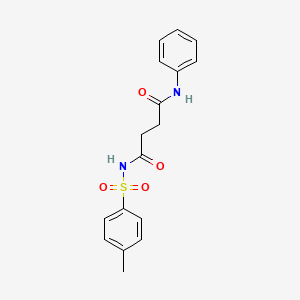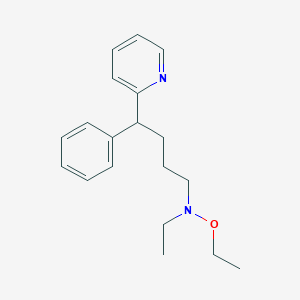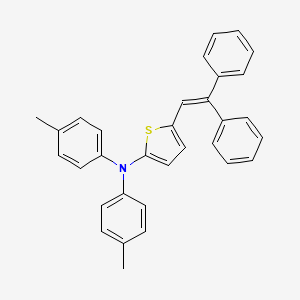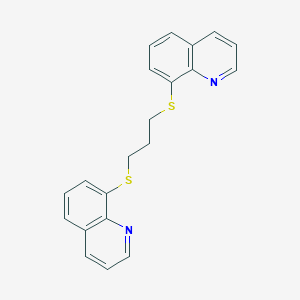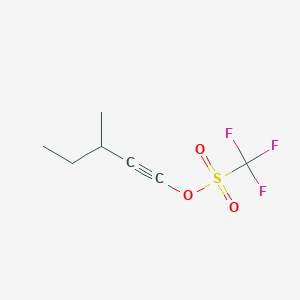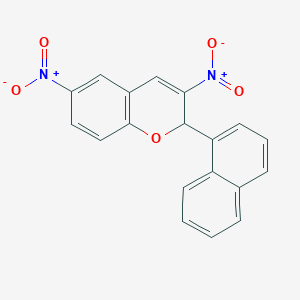
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran is a synthetic organic compound that belongs to the class of naphthopyrans Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran typically involves the reaction of naphthalene derivatives with benzopyran precursors. One common method includes the nitration of naphthalene to form 1-nitronaphthalene, followed by further nitration to obtain 1,3-dinitronaphthalene. This intermediate is then reacted with a benzopyran derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran has several scientific research applications:
Chemistry: Used as a photochromic material in the development of smart coatings and sensors.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its photoresponsive properties.
Industry: Utilized in the production of photochromic lenses and other light-sensitive materials.
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a change in color. This process involves the cleavage of the C(sp³)-O bond in the pyran ring, forming transoid-cis (TC) and transoid-trans (TT) forms. The TC form reverts to the original structure in the dark, while the TT form reverts more slowly .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthopyrans: Other naphthopyrans with different substituents on the naphthalene or benzopyran rings.
Spiropyrans: Compounds with similar photochromic properties but different structural frameworks.
Chromenes: A broader class of compounds that includes naphthopyrans and spiropyrans.
Uniqueness
2-(Naphthalen-1-yl)-3,6-dinitro-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct photochromic properties. The presence of nitro groups enhances its photoresponsiveness and stability, making it particularly useful in applications requiring precise control of light-induced changes .
Propriétés
Numéro CAS |
106202-46-4 |
|---|---|
Formule moléculaire |
C19H12N2O5 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-3,6-dinitro-2H-chromene |
InChI |
InChI=1S/C19H12N2O5/c22-20(23)14-8-9-18-13(10-14)11-17(21(24)25)19(26-18)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H |
Clé InChI |
WKRJNAAJLPXKAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3C(=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


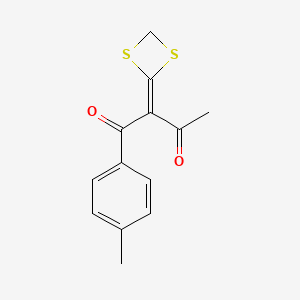

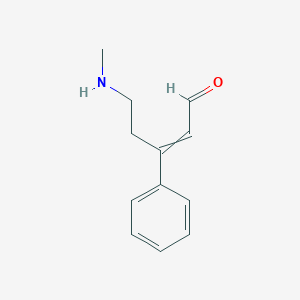
![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)

